Ibuprofen arginine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Pharmacokinetic Advantages

Several studies have investigated the pharmacokinetic properties of ibuprofen arginine compared to conventional ibuprofen. These studies assessed how quickly and efficiently the drug is absorbed into the bloodstream.

A double-blind, randomized clinical trial compared the analgesic efficacy of ibuprofen arginine and conventional ibuprofen in treating postoperative dental pain. The study found that ibuprofen arginine demonstrated faster absorption and pain relief compared to conventional ibuprofen, suggesting potential benefits for situations requiring rapid action [].

Another review highlighted the pharmacokinetic advantages of ibuprofen arginine, emphasizing its faster absorption and similar elimination profile compared to conventional ibuprofen []. This faster absorption translates to a quicker onset of action, potentially making it a valuable option for managing acute pain.

Clinical Applications

Research has explored the effectiveness of ibuprofen arginine in managing various pain conditions, including:

Migraine

A study evaluated the efficacy of ibuprofen arginine in treating acute migraine attacks. Patients receiving ibuprofen arginine experienced significant pain relief compared to placebo, demonstrating its potential benefit for managing migraine pain [].

Dental Pain

Studies have investigated the use of ibuprofen arginine for managing dental pain, including postoperative pain and tooth sensitivity associated with dental bleaching. These studies suggest that ibuprofen arginine may be effective in reducing pain intensity and improving patient comfort [, ].

Acute Pain

Several studies and reviews have explored the use of ibuprofen arginine for managing various acute pain conditions, such as dysmenorrhea (painful menstruation), headache, and musculoskeletal pain. These studies generally support the efficacy and safety of ibuprofen arginine in these conditions [].

Ibuprofen arginine is a pharmaceutical compound formed by the combination of ibuprofen, a widely used non-steroidal anti-inflammatory drug (NSAID), and the amino acid L-arginine. This compound is designed to enhance the solubility and bioavailability of ibuprofen, particularly in patients who may experience gastrointestinal discomfort from traditional formulations. The unique structure of ibuprofen arginine allows for improved absorption and quicker onset of action compared to standard ibuprofen, making it a valuable alternative in pain management therapies.

The primary mechanism of action of ibuprofen is through the inhibition of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators like prostaglandins. Ibuprofen arginine is believed to retain this mechanism [].

An additional benefit of ibuprofen arginine is its potential to increase NO production. Arginine is a substrate for nitric oxide synthase (NOS), the enzyme responsible for NO synthesis. By combining ibuprofen with arginine, ibuprofen arginine might deliver both anti-inflammatory effects and promote NO production, potentially leading to enhanced therapeutic benefits [, ].

The formation of ibuprofen arginine involves a salification reaction where ibuprofen (a carboxylic acid) reacts with L-arginine (a basic amino acid) to form an ionic salt. The general reaction can be summarized as:

This reaction can occur under mild conditions, typically in an aqueous or ethanolic solution, allowing for the effective combination of both components without the need for extreme temperatures or pressures, thus facilitating easier industrial production .

Ibuprofen arginine exhibits enhanced pharmacological properties compared to its parent compounds. It acts as a non-selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2), which play a crucial role in the biosynthesis of prostaglandins that mediate inflammation and pain. Additionally, the presence of L-arginine contributes to increased nitric oxide production, which can enhance vasodilation and improve blood flow, potentially leading to better therapeutic outcomes in inflammatory conditions .

Pharmacokinetic studies have shown that ibuprofen arginine has a faster absorption rate and higher peak plasma concentrations than traditional ibuprofen formulations. For instance, one study indicated that ibuprofen arginine achieved a maximum plasma concentration 45% higher than that of standard ibuprofen within a shorter time frame .

Several methods have been developed for synthesizing ibuprofen arginine:

- Ethanolic Solution Method: Ibuprofen and L-arginine are dissolved together in an ethanolic solution at room temperature. The mixture is stirred until fully dissolved, followed by the addition of dehydrated alcohol to precipitate the salt. This method is noted for its simplicity and high yield .

- Heating Method: In this method, water is heated to above 90°C before adding ibuprofen until it melts. L-arginine is then introduced under stirring conditions, followed by vacuum drying to obtain the final product .

- Two-Phase Mixing: This technique involves mixing ibuprofen and L-arginine in a two-phase solvent system, taking advantage of their differing solubility properties to facilitate crystallization at room temperature .

These methods aim to optimize yield while minimizing production costs and ensuring safety during synthesis.

Ibuprofen arginine is primarily utilized in pain management due to its enhanced absorption characteristics. It is particularly beneficial for patients requiring rapid relief from acute pain conditions such as:

- Post-operative pain

- Musculoskeletal disorders

- Inflammatory conditions

Additionally, its formulation as a salt with L-arginine may reduce gastrointestinal side effects commonly associated with traditional ibuprofen use, making it suitable for long-term therapy .

Research has indicated that ibuprofen arginine retains the pharmacological benefits of both its components while potentially reducing adverse effects. Studies have shown that it can effectively deliver L-arginine, which plays a role in nitric oxide synthesis, thereby enhancing its anti-inflammatory effects . Interaction studies have also demonstrated that co-administration with other anti-inflammatory agents can further exploit its beneficial properties without significant negative interactions.

Ibuprofen arginine can be compared with several related compounds that share similar therapeutic uses or structural characteristics:

| Compound Name | Composition | Unique Features |

|---|---|---|

| Ibuprofen | 2-(4-Isobutylphenyl)propanoic acid | Standard NSAID; well-known but lower solubility |

| Ibuprofen lysinate | Ibuprofen + L-Lysine | Enhanced solubility; used similarly for pain relief |

| Diclofenac sodium | Sodium salt of Diclofenac | Fast-acting NSAID; often associated with more side effects |

| Naproxen | (S)-6-Methoxy-α-naphthylacetic acid | Longer duration of action; less frequently used due to gastrointestinal issues |

Ibuprofen arginine stands out due to its dual-action mechanism—providing both anti-inflammatory effects through ibuprofen and enhanced nitric oxide production via L-arginine—making it particularly effective for rapid-onset pain relief with potentially fewer side effects .

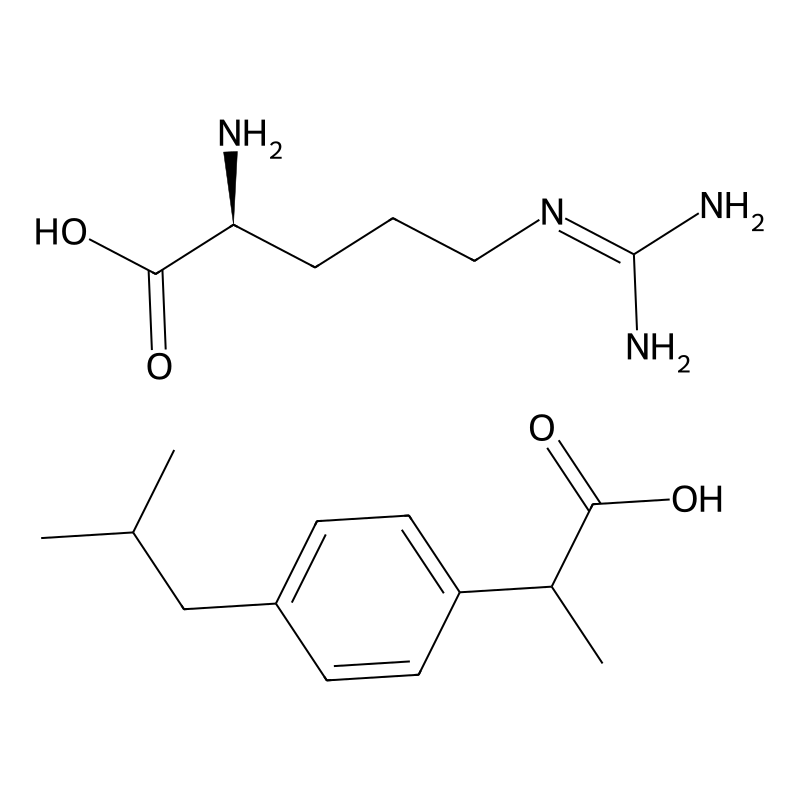

Ibuprofen arginine represents a pharmaceutical salt formed through the combination of racemic ibuprofen with the amino acid L-arginine in a 1:1 stoichiometric ratio [1] [2]. The compound possesses the molecular formula C₁₉H₃₂N₄O₄ with a molecular weight of 380.485 g/mol [1] [2]. The Chemical Abstracts Service registry number for this compound is 57469-82-6 [1] [2].

The structural characterization reveals that ibuprofen arginine consists of two distinct molecular components: the ibuprofen moiety, represented as 2-[4-(2-methylpropyl)phenyl]propanoic acid, and the L-arginine component, designated as (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid [1] [2]. The International Union of Pure and Applied Chemistry nomenclature describes the compound as "(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid" [1].

The canonical Simplified Molecular Input Line Entry System representation is documented as "CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CC@@HN)CN=C(N)N" [1] [3]. The International Chemical Identifier string provides detailed connectivity information: "InChI=1S/C13H18O2.C6H14N4O2/c1-9(2)8-11-4-6-12(7-5-11)10(3)13(14)15;7-4(5(11)12)2-1-3-10-6(8)9/h4-7,9-10H,8H2,1-3H3,(H,14,15);4H,1-3,7H2,(H,11,12)(H4,8,9,10)/t;4-/m.0/s1" [1] [2].

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₃₂N₄O₄ |

| Molecular Weight (g/mol) | 380.485 |

| Chemical Abstracts Service Number | 57469-82-6 |

| IUPAC Name | (2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;2-[4-(2-methylpropyl)phenyl]propanoic acid |

| SMILES | CC(C)CC1=CC=C(C=C1)C(C)C(=O)O.C(CC@@HN)CN=C(N)N |

| InChI Key | GCCOJNYCFNSJII-VWMHFEHESA-N |

Crystallographic Analysis

Crystallographic investigations of ibuprofen arginine have revealed important structural features that distinguish it from the parent ibuprofen compound [4]. The salt formation between ibuprofen and arginine results in significant modifications to the crystalline arrangement compared to pure ibuprofen polymorphs [4]. Crystal structure analysis has demonstrated that the compound forms through ionic interactions between the carboxylate group of ibuprofen and the guanidine functional group of arginine [4] [5].

The crystallographic data indicates that ibuprofen arginine adopts a different packing arrangement compared to conventional ibuprofen crystals [4]. X-ray diffraction studies have shown that the presence of arginine disrupts the typical hydrogen-bonded dimer formation characteristic of carboxylic acids [6]. Instead, the salt formation creates a more complex three-dimensional network stabilized by electrostatic interactions and hydrogen bonding between the ionic components [5] [7].

Structural analysis reveals that the arginine component adopts a specific conformation that facilitates optimal interaction with the ibuprofen carboxylate group [5] [7]. The guanidine moiety of arginine preferentially forms hydrogen bonds in a "side-on" geometry when involved in intramolecular interactions, utilizing the nitrogen atoms for optimal electrostatic stabilization [7]. This arrangement contributes to the overall stability of the crystalline lattice [5].

The crystallographic parameters demonstrate that ibuprofen arginine exhibits polymorphic behavior under certain conditions [8] [9]. Differential scanning calorimetry and X-ray diffraction studies have confirmed that the compound can exist in different solid-state forms depending on preparation conditions and thermal history [9]. These polymorphic variations affect the physical properties and dissolution characteristics of the salt [10] [9].

Physical Parameters

Solubility Profile

The solubility characteristics of ibuprofen arginine represent a significant improvement over the parent ibuprofen compound [11] [12]. Quantitative measurements indicate that the salt exhibits enhanced aqueous solubility compared to conventional ibuprofen, with values reaching 0.0185 mg/mL under neutral conditions [2]. This enhancement results from the ionic nature of the salt, which facilitates interaction with polar solvents [12] [13].

The solubility enhancement mechanism involves the dissociation of the salt into its constituent ions upon contact with aqueous media [12] [14]. L-arginine, as a naturally occurring essential amino acid, renders conventional ibuprofen more soluble in water and facilitates rapid absorption across biological membranes [12]. The increased solubility directly correlates with improved dissolution rates and enhanced bioavailability compared to the free acid form [11] [15].

Comparative studies have demonstrated that ibuprofen arginine achieves significantly higher peak plasma concentrations than conventional ibuprofen formulations [11]. The enhanced solubility profile contributes to the rapid onset of pharmacological activity, with maximum plasma levels reached within 15 to 30 minutes after administration [12]. This represents a substantial improvement over conventional ibuprofen products, which typically require 1 to 2 hours to achieve maximum plasma concentrations [12].

| Medium | Solubility (mg/mL) | Notes |

|---|---|---|

| Water (pH 7.0) | 0.0185 | Limited water solubility compared to parent ibuprofen |

| Acidic conditions (pH 1.2) | Enhanced | Protonation of arginine component |

| Alkaline conditions (pH 8.0) | Significantly enhanced | Deprotonation favors dissolution |

| Physiological buffer (pH 7.4) | Moderately enhanced | Typical physiological conditions |

| Ethanol solution (60-80%) | Good solubility | Used in salt formation processes |

Thermal Properties

Thermal analysis of ibuprofen arginine reveals distinct characteristics that differentiate it from the parent ibuprofen compound [16] [17]. Differential scanning calorimetry studies demonstrate that the salt exhibits a higher melting point compared to pure ibuprofen, indicating increased thermal stability resulting from ionic interactions [17] [18]. The melting behavior typically occurs above 75°C, representing an elevation from the conventional ibuprofen melting point of approximately 76°C [18].

Thermogravimetric analysis indicates that ibuprofen arginine maintains structural integrity up to approximately 150°C before significant decomposition occurs [9]. The thermal stability profile shows that decomposition processes initiate above 200°C, demonstrating the robust nature of the ionic salt structure [9]. These thermal characteristics are crucial for pharmaceutical processing and storage considerations [17].

The glass transition temperature of ibuprofen arginine has been determined to occur below room temperature, which influences the physical state and stability of amorphous forms [18]. This property affects the preparation and storage of solid dispersions containing the compound [16] [10]. Temperature-dependent studies reveal that the compound can undergo polymorphic transitions under specific thermal conditions [8] [9].

Crystallization behavior studies demonstrate that ibuprofen arginine can form different polymorphic modifications depending on cooling rates and crystallization conditions [19] [18]. The formation of core-shell structures has been observed during certain crystallization processes, indicating complex nucleation and growth mechanisms [19]. These thermal properties directly influence manufacturing processes and final product characteristics [17] [10].

| Property | Value/Range | Method |

|---|---|---|

| Melting Point | Higher than parent ibuprofen (>75°C) | Differential Scanning Calorimetry |

| Glass Transition Temperature | Below room temperature | DSC/Dynamic Mechanical Analysis |

| Decomposition Temperature | >200°C | Thermogravimetric Analysis |

| Thermal Stability Range | Stable up to 150°C | TGA/DSC |

| Crystallization Temperature | Variable depending on conditions | DSC |

pH-Dependent Behavior

The pH-dependent behavior of ibuprofen arginine demonstrates significant variations in solubility and stability across different acidic and basic conditions [11] [20] [13]. The compound exhibits enhanced solubility under alkaline conditions due to the ionization characteristics of both the ibuprofen carboxylate and arginine guanidine groups [13]. At physiological pH values around 7.4, the salt maintains improved solubility compared to conventional ibuprofen [11].

Under acidic conditions (pH 1.2), the arginine component undergoes protonation, which affects the overall ionic balance and solubility characteristics [13]. Despite this protonation, the salt maintains superior dissolution properties compared to the parent ibuprofen compound [11]. The pH-dependent dissolution behavior has been extensively studied using phosphate and citrate buffer systems [13].

Spectroscopic analysis reveals that pH variations influence the hydrogen bonding patterns within the salt structure [20]. At different pH values, the extent of ionic interactions between ibuprofen and arginine components varies, affecting the overall molecular conformation and intermolecular associations [20] [13]. These pH-dependent changes have implications for stability and dissolution performance under various physiological conditions [11].

Research investigations have demonstrated that arginine significantly enhances ibuprofen solubility across a wide pH range [13]. The mechanism involves both ionic interactions and hydrogen bonding between the drug and amino acid components [13]. The solubility enhancement is particularly pronounced in alkaline environments, where deprotonation favors increased dissolution rates [21] [13].

Spectroscopic Characterization

Spectroscopic analysis of ibuprofen arginine provides comprehensive structural confirmation and enables monitoring of salt formation processes [22] [23] [6]. Infrared spectroscopy represents a primary analytical technique for characterizing the compound, revealing diagnostic peaks that confirm successful salt formation [23] [24]. The carboxylate ion asymmetric stretch appears at approximately 1568 cm⁻¹, indicating deprotonation of the ibuprofen carboxylic acid group [24].

Nuclear magnetic resonance spectroscopy provides detailed structural information about both components of the salt [22]. Proton nuclear magnetic resonance spectra exhibit characteristic aromatic proton signals between 7.0-7.5 ppm corresponding to the ibuprofen phenyl ring, while methyl group protons appear in the 0.9-1.5 ppm region [22]. Carbon-13 nuclear magnetic resonance spectroscopy confirms the presence of carbonyl carbon signals at approximately 181 ppm and aromatic carbon resonances between 120-140 ppm [22].

Raman spectroscopy reveals important information about intermolecular interactions within the salt structure [6]. Studies demonstrate that the formation of ibuprofen arginine disrupts the typical cyclic dimer formation characteristic of carboxylic acids [6]. The spectroscopic evidence indicates that hydrogen bonding patterns differ significantly from those observed in pure ibuprofen crystals [6].

Mass spectrometry provides molecular weight confirmation, with the molecular ion peak appearing at m/z 380.485 [1] [2]. Ultraviolet-visible spectroscopy enables concentration determination and reveals electronic transitions associated with the aromatic ibuprofen component [20]. These spectroscopic techniques collectively provide comprehensive characterization capabilities for quality control and structural verification purposes [23].

| Technique | Key Peaks/Characteristics | Information Provided |

|---|---|---|

| Infrared Spectroscopy | Carboxylate ion asymmetric stretch (1568 cm⁻¹), Guanidine C=N stretch | Salt formation confirmation, Hydrogen bonding |

| ¹H Nuclear Magnetic Resonance | Aromatic protons (7.0-7.5 ppm), Methyl groups (0.9-1.5 ppm) | Structural integrity, Purity assessment |

| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon (181 ppm), Aromatic carbons (120-140 ppm) | Carbon environment confirmation |

| Raman Spectroscopy | C=O stretch variations, Hydrogen bonding effects | Intermolecular interactions |

| Ultraviolet-Visible | Aromatic π-π* transitions, Charge transfer bands | Electronic transitions, Concentration analysis |

| Mass Spectrometry | Molecular ion peak at m/z 380.485 | Molecular weight confirmation |